Picolinohydroxamic acid

Descripción general

Descripción

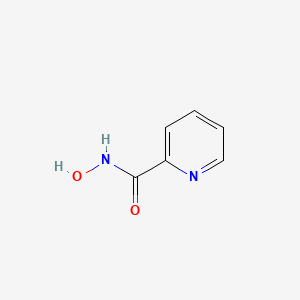

Picolinohydroxamic acid is an organic compound with the molecular formula C₆H₆N₂O₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of the functional group -C(=O)-N(OH)-. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Picolinohydroxamic acid can be synthesized through several methods:

From Esters or Acid Chlorides: One common method involves the reaction of esters or acid chlorides with hydroxylamine salts.

From Aldehydes and N-Sulfonylhydroxylamine: Another method is the Angeli-Rimini reaction, where aldehydes react with N-sulfonylhydroxylamine.

Oxidation of Trimethylsilated Amides: Molybdenum oxide diperoxide can oxidize trimethylsilated amides to hydroxamic acids, although the yields are typically around 50%.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and relatively high yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often forming corresponding nitroso compounds.

Reduction: It can be reduced to amides or amines under specific conditions.

Substitution: The hydroxamic acid group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Molybdenum oxide diperoxide is used for oxidation reactions.

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Bases: Bases such as sodium hydroxide (NaOH) are used in the synthesis from esters or acid chlorides.

Major Products:

Oxidation Products: Nitroso compounds.

Reduction Products: Amides or amines.

Substitution Products: Various substituted hydroxamic acids.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Picolinohydroxamic acid is primarily recognized for its ability to act as a chelating agent . It forms stable complexes with metal ions such as iron and zinc, which are crucial for various biochemical processes. The chelation mechanism involves the formation of coordinate bonds between the metal ion and the hydroxamic group, enhancing the solubility and bioavailability of these metals in biological systems .

Biological Applications

In biological contexts, PHA functions as a siderophore , facilitating the uptake of iron by bacteria from their environment. This property is particularly important for pathogenic bacteria that require iron for growth and virulence. The ability of PHA to sequester iron can be exploited to develop antimicrobial agents that inhibit bacterial growth by depriving them of essential nutrients.

Medicinal Chemistry

PHA is under investigation for its potential as a histone deacetylase (HDAC) inhibitor , which has implications in cancer therapy. HDAC inhibitors are known to influence gene expression by altering chromatin structure, thereby promoting apoptosis in cancer cells. Research indicates that PHA can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .

Industrial Applications

In industrial settings, PHA is utilized in the flotation process for rare earth minerals during ore concentration and extraction. Its chelating properties enhance the separation of valuable minerals from ores, thus improving recovery rates in mining operations.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that PHA's ability to sequester iron significantly inhibited bacterial growth, showcasing its potential as a therapeutic agent against infections caused by iron-dependent pathogens.

Case Study 2: Cancer Treatment

Research published in a peer-reviewed journal explored the effects of PHA as an HDAC inhibitor in cancer cell lines. The study found that treatment with PHA resulted in reduced cell proliferation and increased apoptosis rates in several cancer types, establishing a foundation for further clinical investigations into its use as an anti-cancer drug .

Mecanismo De Acción

The mechanism of action of picolinohydroxamic acid involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can then be transported or utilized in various biochemical processes. In medicinal applications, it inhibits histone deacetylase by binding to the active site of the enzyme, thereby affecting gene expression and exhibiting anti-cancer properties .

Comparación Con Compuestos Similares

Aceto-N-methylhydroxamic acid: Similar in structure but with different substituents.

Formo-N-chlorohydroxamic acid: Contains a chlorine atom in place of a hydrogen atom.

Chloroformo-N-methylhydroxamic acid: Contains both chlorine and methyl groups.

Uniqueness: Picolinohydroxamic acid is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong metal chelation, such as in coordination chemistry and biological systems.

Actividad Biológica

Picolinohydroxamic acid (picHA) is a compound of increasing interest in the fields of medicinal chemistry and materials science due to its unique biological activities and potential applications. This article reviews the current understanding of picHA's biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound is derived from picolinic acid and features a hydroxamic acid functional group. Its chemical structure is represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 152.15 g/mol

The presence of both the picolinate and hydroxamic functionalities contributes to its biological activity, particularly in metal coordination and enzyme inhibition.

Biological Activity Overview

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in cancer progression and microbial resistance. It acts as a chelator for metal ions, which can disrupt enzyme activity. For example, it has shown inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, suggesting potential applications in cancer therapy .

2. Antimicrobial Properties

Research indicates that picHA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that picHA could enhance the effectiveness of traditional antibiotics by acting synergistically against resistant strains, including both gram-positive and gram-negative bacteria .

3. Coordination Chemistry

This compound forms stable complexes with lanthanide ions, which have been investigated for their magnetic properties. These complexes show promise in applications such as magnetic resonance imaging (MRI) due to their paramagnetic nature . The structural characteristics of these complexes can be summarized in Table 1.

| Complex | Lanthanide Ion | Magnetic Susceptibility | Coordination Environment |

|---|---|---|---|

| LnZn16(picHA)16 | Tb, Dy, Ho, Er | High anisotropy | Eight oxygen atoms |

| Ln(dpa)3 | Ce–Yb | Moderate | Six oxygen atoms |

Case Studies

- Cancer Research

- Antibiotic Synergy

Propiedades

IUPAC Name |

N-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-3-1-2-4-7-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJLBFXUZYCIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185736 | |

| Record name | Picolinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31888-72-9 | |

| Record name | Picolinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31888-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031888729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.